Fmoc-ile-N-carboxyanhydride
Overview
Description
Fmoc-ile-N-carboxyanhydride: is a derivative of isoleucine, an essential amino acid, and is used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group of amino acids during peptide synthesis. This protecting group is base-labile, meaning it can be removed under basic conditions without affecting other functional groups in the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-ile-N-carboxyanhydride typically involves the reaction of isoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Common Reagents and Conditions:
Fmoc-Cl:
Piperidine: Used for the removal of the Fmoc group.
Sodium Bicarbonate: Used as a base in the synthesis of Fmoc-ile-N-carboxyanhydride.
Major Products:
Fmoc-Protected Amino Acids: These are intermediates in peptide synthesis.
Deprotected Amino Acids: These are the final products after the removal of the Fmoc group.
Scientific Research Applications
Chemistry: Fmoc-ile-N-carboxyanhydride is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine group of amino acids, allowing for the stepwise addition of amino acids to form peptides .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays .
Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used to develop peptide-based drugs for the treatment of various diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various industrial applications .
Mechanism of Action
The mechanism of action of Fmoc-ile-N-carboxyanhydride involves the protection and deprotection of the amine group of amino acids. The Fmoc group is introduced through a nucleophilic substitution reaction with Fmoc-Cl. The protected amino acid can then be used in peptide synthesis. The Fmoc group is removed under basic conditions using piperidine, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
- Fmoc-Glycine-N-carboxyanhydride
- Fmoc-L-methionine-N-carboxyanhydride
- Fmoc-O-tert-butyl-L-serine-N-carboxyanhydride
- Fmoc-L-valine-N-carboxyanhydride
Uniqueness: Fmoc-ile-N-carboxyanhydride is unique due to the presence of the isoleucine residue, which imparts specific structural and functional properties to the peptides synthesized using this compound. The isoleucine residue is hydrophobic and can influence the folding and stability of the peptide .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-[(2S)-butan-2-yl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-13(2)19-20(24)28-22(26)23(19)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3/t13-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDLNKUZTBFNOB-DJJJIMSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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